molecular formula C33H59N9O12 B12596858 L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid CAS No. 651292-11-4

L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid

Cat. No.: B12596858
CAS No.: 651292-11-4
M. Wt: 773.9 g/mol
InChI Key: FZBTUOUFZYHYSX-QWQTXUAMSA-N
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Description

L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain under controlled conditions.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

    Oxidation: Sulfoxides, disulfides.

    Reduction: Free thiols.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medicine.

    L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid: Similar in structure but with different amino acid sequences and properties.

Uniqueness

This compound is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. This uniqueness makes it valuable for targeted research and applications.

Properties

CAS No.

651292-11-4

Molecular Formula

C33H59N9O12

Molecular Weight

773.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C33H59N9O12/c1-15(2)24(36)30(50)37-17(5)27(47)38-20(10-12-22(35)44)28(48)39-19(9-7-8-14-34)29(49)42-26(18(6)43)32(52)41-25(16(3)4)31(51)40-21(33(53)54)11-13-23(45)46/h15-21,24-26,43H,7-14,34,36H2,1-6H3,(H2,35,44)(H,37,50)(H,38,47)(H,39,48)(H,40,51)(H,41,52)(H,42,49)(H,45,46)(H,53,54)/t17-,18+,19-,20-,21-,24-,25-,26-/m0/s1

InChI Key

FZBTUOUFZYHYSX-QWQTXUAMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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